Carbamoyl Radical Isocyanate Synthesis Efficiency
In the peroxydisulfate-mediated, Ag(I)/Cu(II)-catalyzed oxidative decarboxylation of oxalic acid monoamides to generate isocyanates, (tert-butylamino)(oxo)acetic acid delivers tert-butylisocyanate in only approximately 13% yield, representing the lowest efficiency among all N-alkyl and N-cycloalkyl oxamic acid substrates tested in the same study [1]. By contrast, N-cyclohexyl-oxalamic acid affords cyclohexylisocyanate in approximately 88% yield, and the N-isobutyl analog yields approximately 80% under identical two-phase (water/organic solvent) reaction conditions . This nearly 7-fold yield differential between the tert-butyl and cyclohexyl substrates is attributed to the steric hindrance imposed by the bulky tert-butyl group, which retards the key decarboxylation step during carbamoyl radical generation .
| Evidence Dimension | Isolated yield of isocyanate product via free-radical oxidative decarboxylation of oxamic acid monoamides |
|---|---|
| Target Compound Data | ~13% yield (tert-butylisocyanate from (tert-butylamino)(oxo)acetic acid, CAS 169772-25-2) |
| Comparator Or Baseline | ~88% yield (cyclohexylisocyanate from N-cyclohexyl-oxalamic acid, CAS 13144-62-2); ~80% yield (isobutyl isocyanate from 2-(isobutylamino)-2-oxoacetic acid); ~55% yield (phenylisocyanate from oxanilic acid, CAS 500-72-1) |
| Quantified Difference | ~13% vs. ~88% (5.8-fold lower); ~13% vs. ~80% (5.2-fold lower); ~13% vs. ~55% (3.2-fold lower) |
| Conditions | (NH₄)₂S₂O₈ oxidant, AgNO₃ + CuSO₄ catalysts, two-phase H₂O/organic solvent system, 3 h; J. Org. Chem. 1995, 60, 5430–5433 |
Why This Matters
For synthetic routes employing free-radical isocyanate generation from oxamic acid precursors, the tert-butyl analog is a poor choice for preparative-scale work; conversely, this low reactivity may be intentionally exploited when a controlled-release or attenuated radical flux is desired.
- [1] Minisci F, Coppa F, Fontana F. Reactivity of carbamoyl radicals: the first general and convenient free-radical synthesis of isocyanates. J Chem Soc, Chem Commun. 1994:679. DOI: 10.1039/C39940000679 View Source
